5-HT2B Subtype Binding Selectivity: α-Me-5-HT vs. Serotonin (5-HT) at Human Recombinant Receptors
α-Methyl-5-hydroxytryptamine maleate demonstrates a 200-fold selectivity window for the 5-HT2B receptor over the 5-HT2A subtype, in contrast to serotonin (5-HT), which binds all three 5-HT2 subtypes with similar affinity [1]. The pKi values for α-Me-5-HT at human recombinant 5-HT2B, 5-HT2C, and 5-HT2A receptors are 8.4, 7.3, and 6.1, respectively, corresponding to Ki values of approximately 4 nM, 50 nM, and 794 nM . Endogenous serotonin (5-HT) displays pKi values of approximately 7.7 at 5-HT2B, 7.9 at 5-HT2C, and 7.5 at 5-HT2A, exhibiting no meaningful selectivity among the subtypes [2]. This selectivity profile enables researchers to preferentially activate 5-HT2B receptors at low nanomolar concentrations while minimising 5-HT2A co-activation.
| Evidence Dimension | Binding affinity (pKi) at human recombinant 5-HT2 receptor subtypes |
|---|---|
| Target Compound Data | pKi: 5-HT2B = 8.4 (Ki ≈ 4 nM); 5-HT2C = 7.3 (Ki ≈ 50 nM); 5-HT2A = 6.1 (Ki ≈ 794 nM) |
| Comparator Or Baseline | Serotonin (5-HT): 5-HT2B pKi ≈ 7.7 (Ki ≈ 20 nM); 5-HT2C pKi ≈ 7.9 (Ki ≈ 13 nM); 5-HT2A pKi ≈ 7.5 (Ki ≈ 32 nM) |
| Quantified Difference | α-Me-5-HT shows ~200-fold selectivity for 5-HT2B over 5-HT2A; 5-HT is non-selective (selectivity ratio ≈ 1.6-fold). At 5-HT2B, α-Me-5-HT has ~5-fold higher affinity than 5-HT. |
| Conditions | Binding assays at human recombinant 5-HT2 receptors expressed in HEK-293 or CHO-K1 cell lines; radioligands: [³H]5-HT or [¹²⁵I]DOI; data aggregated from Tocris Bioscience technical datasheet and IUPHAR/BPS Guide to Pharmacology (Jerman et al., 2001; Knight et al., 2004; Porter et al., 1999) |
Why This Matters
Procurement of α-Me-5-HT rather than serotonin or a non-selective 5-HT2 agonist allows concentration-response experiments to isolate 5-HT2B-mediated signalling with reduced 5-HT2A cross-talk, critical for studies on valvulopathy, pulmonary hypertension, and gastrointestinal motility where 5-HT2B versus 5-HT2A contributions must be dissected.
- [1] IUPHAR/BPS Guide to Pharmacology. α-methyl-5-HT ligand page. pKi range for 5-HT2B receptor: 7.9–8.3 (human). Available at: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=152 View Source
- [2] Porter RHP, Benwell KR, Lamb H, et al. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999;128(1):13-20. (Provides comparative pKi/pEC50 data for 5-HT.) PMID: 10498829. View Source
